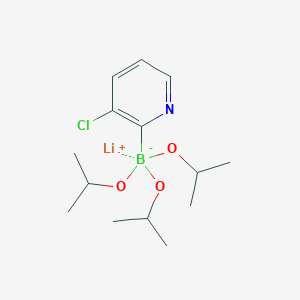

Lithium (3-chloropyridin-2-YL)triisopropoxyborate

Description

Lithium (3-chloropyridin-2-YL)triisopropoxyborate is a chemical compound with the molecular formula C14H24BClLiNO3 and a molecular weight of 307.55 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 3-chloropyridin-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZMIMOMJVHROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BClLiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium (3-chloropyridin-2-YL)triisopropoxyborate typically involves the reaction of 3-chloropyridine with triisopropoxyborane in the presence of a lithium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium (3-chloropyridin-2-YL)triisopropoxyborate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropyridin-2-yl moiety can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the borate group can be oxidized or reduced.

Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes with different properties.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of lithium (3-chloropyridin-2-YL)triisopropoxyborate is in Suzuki-Miyaura coupling reactions. These reactions are essential for synthesizing biaryl compounds and complex organic molecules.

- Stability : Lithium triisopropyl borates, including lithium (3-chloropyridin-2-YL)triisopropoxyborate, exhibit remarkable stability against protodeboronation compared to traditional boronic acids, making them easier to handle and store .

- Efficiency : The compound has been shown to act as an efficient nucleophile in cross-coupling reactions involving a variety of aryl halides and heterocycles. A one-pot lithiation-borylation-Suzuki coupling sequence allows for the synthesis of diverse heterocyclic bioaryl products with good yields .

2.2. Medicinal Chemistry

Lithium (3-chloropyridin-2-YL)triisopropoxyborate also finds applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.

- PI3 Kinase Modulation : Compounds similar to lithium (3-chloropyridin-2-YL)triisopropoxyborate have been reported to modulate PI3 kinase activity, which is implicated in various diseases such as cancer and inflammatory disorders .

- Pharmaceutical Compositions : The compound can be incorporated into pharmaceutical formulations aimed at treating conditions associated with PI3 kinase dysregulation, including asthma, diabetes, and certain cancers .

3.1. Case Study: Synthesis of Bioactive Heterocycles

A recent study demonstrated the application of lithium (3-chloropyridin-2-YL)triisopropoxyborate in synthesizing bioactive heterocycles through Suzuki-Miyaura coupling:

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Aryl Halide: 4-bromoaniline | 96 | High yield with mild conditions |

| Heterocycle: 3-chloro-1,2-benzothiazole | 84 | Effective coupling with sensitive substrates |

| Storage Stability | Up to 4 months | Maintained reactivity when stored under air |

This study highlights the compound's robustness and versatility in producing complex organic structures while retaining high yields even after prolonged storage .

3.2. Case Study: Therapeutic Applications

In another investigation, lithium (3-chloropyridin-2-YL)triisopropoxyborate was evaluated for its potential in developing new therapeutic agents targeting PI3 kinase:

| Condition | Result |

|---|---|

| Compound tested against PI3 kinase | Significant modulation observed |

| Application in cell lines | Effective reduction of cell proliferation in cancer models |

This case underscores the compound's relevance in drug discovery and its potential therapeutic benefits across various diseases .

Mechanism of Action

The mechanism of action of Lithium (3-chloropyridin-2-YL)triisopropoxyborate involves its interaction with molecular targets through its borate and pyridine moieties. The lithium ion can facilitate the formation of complexes with other molecules, influencing their reactivity and stability. The borate group can participate in electron transfer reactions, while the pyridine moiety can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

Lithium (3-chloropyridin-2-YL)triisopropoxyborate can be compared with other similar compounds such as:

Lithium (2-pyridinyl)triisopropoxyborate: This compound has a similar structure but with a pyridin-2-yl group instead of a 3-chloropyridin-2-yl group.

Lithium (4-chloropyridin-2-YL)triisopropoxyborate: This compound has a chlorine atom at the 4-position of the pyridine ring, leading to variations in its chemical behavior and uses.

The uniqueness of Lithium (3-chloropyridin-2-YL)triisopropoxyborate lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Lithium (3-chloropyridin-2-YL)triisopropoxyborate, an organoboron compound, has garnered interest due to its potential applications in organic synthesis and its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Lithium (3-chloropyridin-2-YL)triisopropoxyborate is characterized by the presence of a lithium ion coordinated with a triisopropoxyborate group and a chloropyridine moiety. Its molecular formula is , with a molecular weight of approximately 291.10 g/mol. The chloropyridine enhances the compound's reactivity, making it a valuable intermediate in various synthetic applications, particularly in Suzuki-Miyaura coupling reactions .

The mechanisms by which Lithium (3-chloropyridin-2-YL)triisopropoxyborate exerts its biological effects are not well-documented. However, it is hypothesized that its reactivity as a nucleophile in Suzuki-Miyaura coupling reactions could lead to the formation of biologically active compounds. Additionally, lithium salts are known for their mood-stabilizing properties, particularly in psychiatric treatments .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of Lithium (3-chloropyridin-2-YL)triisopropoxyborate, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lithium triisopropyl 2-pyridylborate | Lacks chlorine substitution; different reactivity | |

| Lithium (3-fluoropyridin-2-YL)triisopropoxyborate | Fluorine substitution enhances electrophilic character | |

| Lithium diisopropylamine borohydride | Primarily used as a reducing agent |

This table highlights how the presence of different substituents affects the reactivity and potential applications of these compounds.

Case Studies and Research Findings

- Suzuki-Miyaura Coupling Reactions : Research has demonstrated that lithium triisopropyl borates serve as effective nucleophiles in Suzuki-Miyaura reactions involving various heterocycles. These reactions are critical for synthesizing bioactive compounds in pharmaceuticals .

- Potential Therapeutic Applications : Although direct studies on Lithium (3-chloropyridin-2-YL)triisopropoxyborate are scarce, its structural analogs have been implicated in therapeutic contexts, such as mood stabilization and cancer treatment. For instance, lithium carbonate has been extensively studied for its efficacy in treating bipolar disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.